2-Methyl-1,3-cyclopentanedione

Descripción

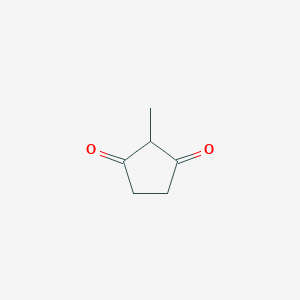

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylcyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZILEQYFQYQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227309 | |

| Record name | 2-Methylcyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-69-5 | |

| Record name | 2-Methyl-1,3-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,3-CYCLOPENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LG5VP01C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tavarism of 2-Methyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1] This equilibrium is particularly significant in 1,3-dicarbonyl compounds due to the electronic interactions between the two carbonyl groups.

For 2-methyl-1,3-cyclopentanedione, the equilibrium lies between the diketo form and the more stable enol form, 2-methyl-3-hydroxy-2-cyclopenten-1-one. The enhanced stability of the enol tautomer in 1,3-dicarbonyl systems is attributed to the formation of a conjugated system and the potential for intramolecular hydrogen bonding.[2]

Structural Features and Equilibrium

The tautomeric equilibrium of this compound is a dynamic process influenced by several factors, including solvent polarity, temperature, and concentration.

The Tautomers

-

Keto Tautomer: this compound in its diketo form possesses two carbonyl groups on a five-membered ring, with a methyl group at the C2 position.

-

Enol Tautomer: The enol form, 2-methyl-3-hydroxy-2-cyclopenten-1-one, features a carbon-carbon double bond within the ring, conjugated with a carbonyl group, and a hydroxyl group. This tautomer can exist in two forms due to the positioning of the double bond, though one is generally more stable.

The enol form is generally favored due to the stability gained from the conjugated π-system and the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[3]

Factors Influencing the Tautomeric Equilibrium

-

Solvent Effects: The polarity of the solvent plays a crucial role in the position of the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in a non-competitive environment.[4] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups, potentially shifting the equilibrium towards the more polar keto form.[4]

-

Temperature: Temperature can influence the equilibrium constant. A quantitative analysis of the temperature dependence allows for the determination of thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

-

Concentration: At higher concentrations, intermolecular hydrogen bonding between enol tautomers or between enol and keto tautomers can occur, potentially affecting the equilibrium position.

Data Presentation

As of the latest literature review, a comprehensive, experimentally determined quantitative dataset for the keto-enol equilibrium of this compound across a range of solvents is not available. Theoretical studies on the parent compound, 1,3-cyclopentanedione, suggest that the enol form is more stable than the diketo form by approximately 1-3 kcal/mol.[5]

To facilitate future research and data comparison, the following table structure is recommended for presenting quantitative data on the keto-enol equilibrium.

Table 1: Tautomeric Equilibrium of this compound in Various Solvents

| Solvent | % Enol | % Keto | Keq ([Enol]/[Keto]) | ΔG° (kcal/mol) |

| e.g., Chloroform-d | Data | Data | Data | Data |

| e.g., Acetone-d6 | Data | Data | Data | Data |

| e.g., DMSO-d6 | Data | Data | Data | Data |

| e.g., Methanol-d4 | Data | Data | Data | Data |

| e.g., Water-d2 | Data | Data | Data | Data |

Experimental Protocols

Detailed and rigorous experimental procedures are essential for the accurate determination of the keto-enol equilibrium. The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and direct method for quantifying the ratio of tautomers in solution, as the interconversion is typically slow on the NMR timescale.[2]

Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerism of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers.

-

Enol tautomer: Look for the enolic hydroxyl proton (broad singlet, typically downfield), and the methyl group protons.

-

Keto tautomer: Identify the signals for the methyl group and the methylene (B1212753) protons.

-

-

Integrate the signals corresponding to unique protons of each tautomer. For example, integrate the signal for the methyl protons of the enol form and the methyl protons of the keto form.

-

Calculate the mole fraction of each tautomer from the integral values, accounting for the number of protons each signal represents.

-

Calculate the equilibrium constant, Keq = [Enol] / [Keto].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by leveraging the different chromophores of the keto and enol forms.[6] The conjugated system of the enol tautomer typically results in a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transition of the non-conjugated keto form.

Objective: To qualitatively and potentially quantitatively assess the keto-enol equilibrium by observing the absorption spectra in different solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, water)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

-

-

Instrument Setup and Data Acquisition:

-

Record a baseline spectrum with the pure solvent in the cuvette.

-

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the different electronic transitions.

-

Compare the spectra obtained in solvents of varying polarity. A shift in the position and intensity of the absorption bands can indicate a shift in the tautomeric equilibrium.

-

For quantitative analysis, if the molar absorptivity coefficients (ε) of the pure keto and enol forms are known or can be determined, the concentration of each tautomer in the mixture can be calculated using the Beer-Lambert law at two different wavelengths.

-

Visualizations

Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the keto and enol tautomers of this compound.

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow for NMR Analysis

This diagram outlines the logical steps for the quantitative analysis of the tautomeric equilibrium using NMR spectroscopy.

Caption: Experimental workflow for NMR analysis of tautomerism.

Influence of Solvent Polarity

This diagram illustrates the general principle of how solvent polarity influences the keto-enol equilibrium for 1,3-dicarbonyl compounds.

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, with the enol form generally being the more stable tautomer. The equilibrium is dynamically influenced by the surrounding environment, particularly the solvent. While the theoretical principles and analytical methodologies for studying this phenomenon are well-established, there is a notable absence of specific experimental quantitative data for this particular compound in the scientific literature. This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to undertake such quantitative studies, thereby contributing valuable data to the fields of organic chemistry and drug development. The provided workflows and diagrammatic representations offer a clear roadmap for these investigations.

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dial.uclouvain.be [dial.uclouvain.be]

physical and chemical properties of 2-Methyl-1,3-cyclopentanedione

An In-depth Technical Guide to 2-Methyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of this compound (CAS No. 765-69-5), a versatile intermediate in organic synthesis.

Chemical and Physical Properties

This compound is an organic compound featuring a five-membered ring with a methyl substituent and two ketone functional groups.[1] It typically appears as a beige powder or solid.[2][3] The compound is stable under normal storage conditions, which recommend a cool, dry, and well-ventilated area in a tightly sealed container.[2][4]

Quantitative Data Summary

The key are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [5][6] |

| Molecular Weight | 112.13 g/mol | [5][7] |

| Appearance | Beige Powder Solid | [2][3] |

| Melting Point | 212-216 °C | [7][8][9] |

| Boiling Point | 213 °C (estimate) | [8] |

| Density | 1.0795 (rough estimate) | [8] |

| Solubility | Soluble in water and hot methanol.[4][7] | [4][7] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Notes | Source(s) |

| ¹H NMR | The compound exists primarily in its enol form in solution. A representative spectrum shows a singlet for the methyl protons (CH₃) around 1.05 ppm, a singlet for the methylene (B1212753) protons (CH₂) around 2.0 ppm, and a broad singlet for the enolic proton (OH) around 10.7 ppm. | [10] |

| ¹³C NMR | Spectral data is available and can be accessed through chemical databases. | [11] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 112. | [5][12] |

| Infrared (IR) Spectroscopy | IR spectra are available, typically showing characteristic peaks for C=O and C=C (from the enol form) stretching. | [5] |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the presence of the dicarbonyl system and the acidic protons on the carbon atom between them (the C2 position). It exists in equilibrium with its enol tautomer, which significantly influences its reactivity.

This compound serves as a valuable building block in organic synthesis.[4] It is a key intermediate for the total synthesis of steroids and has been used to synthesize compounds like (±)-α-cuparenone, (-)-curcumanolide A, and (-)-curcumalactone.[7][8] Its ability to form chelate complexes with metal ions also makes it useful in coordination chemistry.[1][4]

A common reaction involving this dione (B5365651) is the Michael addition, for instance, with methyl vinyl ketone to produce 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.[13][14]

The enolate, formed by deprotonation, acts as a potent nucleophile, readily attacking electrophiles in alkylation and acylation reactions. This C-C bond-forming capability is fundamental to its utility.

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This procedure is adapted from a known synthesis involving the intramolecular cyclization of ethyl 4-oxohexanoate.[15][16]

1. Preparation of Sodium Methoxide (B1231860):

-

In a two-necked flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 23 g (1.0 mole) of freshly cut, clean sodium in small pieces to 203 g of methanol.

-

The rate of addition should be controlled to maintain a gentle reflux.

-

Stir the mixture until all the sodium has completely reacted.[15][16]

2. Cyclization Reaction:

-

To the freshly prepared sodium methoxide suspension, add 300 ml of xylene.

-

Add a solution of 100 g (0.633 mole) of ethyl 4-oxohexanoate in 200 ml of xylene to the vigorously stirred suspension over a period of 25 minutes.[15]

-

Throughout the addition, continuously distill the solvent, maintaining a vapor temperature of 134–137°C to drive the reaction to completion.[15]

3. Workup and Isolation:

-

After the reaction is complete, cool the orange-colored mixture to room temperature.

-

Add 165 ml of water with vigorous stirring, which should result in two clear phases.[15]

-

Cool the mixture in an ice bath and acidify by adding 82 ml of 12 N hydrochloric acid with continued vigorous stirring.[15]

-

Stir the mixture at 0°C for an additional 1.5 hours to allow for complete precipitation of the product.[15]

-

Collect the resulting crystalline product by suction filtration.[15]

4. Purification:

-

Dissolve the crude product in approximately 750 ml of boiling water and filter the hot solution to remove any insoluble impurities.[15]

-

Concentrate the filtrate to a volume of 550–600 ml.[15]

-

Allow the solution to stand at 0°C overnight to crystallize.

-

Collect the pure crystals by filtration and dry at 85°C. The typical yield is 70–71%.[15]

Safety and Handling

This compound is considered an irritant and may cause skin, eye, and respiratory system irritation.[4] Ingestion or inhalation may be harmful.[4] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves (e.g., nitrile rubber), and appropriate lab clothing to prevent skin exposure.[2][3]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing dust and ensure adequate ventilation.[2][17]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.[2][7] Keep the container tightly closed.[2]

References

- 1. CAS 765-69-5: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.ch [fishersci.ch]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Methylcyclopentane-1,3-dione, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | 765-69-5 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 1,3-Cyclopentanedione, 2-methyl- [webbook.nist.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. benchchem.com [benchchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Methyl-1,3-cyclopentanedione: Structural and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-cyclopentanedione is a versatile organic compound that serves as a crucial intermediate in the synthesis of various complex molecules, including steroids and other natural products.[1] Its unique structural features, particularly the presence of a diketone system, give rise to interesting chemical reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of this compound, along with detailed experimental protocols and visual representations of its chemical behavior.

Structural Properties

This compound consists of a five-membered cyclopentane (B165970) ring substituted with a methyl group at the 2-position and two carbonyl groups at the 1- and 3-positions.[2] The presence of the dicarbonyl moiety makes the hydrogen atoms on the carbon atom between them (the α-carbon) acidic, leading to the existence of keto-enol tautomerism.[3]

Keto-Enol Tautomerism

In solution and in the solid state, this compound exists as an equilibrium mixture of the diketo form and its more stable enol tautomer, 3-hydroxy-2-methyl-2-cyclopenten-1-one.[4] The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[3] This equilibrium is a critical aspect of its reactivity.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 765-69-5 | [5][6][7][8] |

| PubChem CID | 13005 | [5] |

| Molecular Formula | C₆H₈O₂ | [5][7] |

| Molecular Weight | 112.13 g/mol | [5][7] |

| IUPAC Name | 2-methylcyclopentane-1,3-dione | [5] |

| InChI | InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3 | [5] |

| InChIKey | HXZILEQYFQYQCE-UHFFFAOYSA-N | [5] |

| SMILES | CC1C(=O)CCC1=O | [5] |

| Physical Properties | ||

| Appearance | Light beige to tan crystalline powder | [2] |

| Melting Point | 212-216 °C | [6][9] |

| Boiling Point | Not available | [6][9] |

| Density | Not available | [6] |

| Vapor Pressure | Not available | [9] |

| Solubility | ||

| Water | Soluble | [2] |

| Hot Methanol | Soluble (almost transparent) | [2][8] |

| Other Properties | ||

| pKa (predicted) | 10.83 ± 0.20 | |

| Stability | Stable under normal conditions | [9] |

| Reactivity | Reacts with strong oxidizing agents | [9] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a mixture of CDCl₃ and d₆-DMSO shows signals corresponding to the enol form. A singlet at approximately 1.05 ppm is attributed to the methyl protons (3H), a singlet at around 2.0 ppm corresponds to the methylene (B1212753) protons of the ring (4H), and a broad singlet at about 10.7 ppm is characteristic of the enolic proton (1H).[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the C=O (carbonyl) and O-H (enol) stretching vibrations.

Mass Spectrometry

Mass spectrometry data can be used to confirm the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation of succinic acid with propionyl chloride in the presence of anhydrous aluminum chloride in nitromethane (B149229).[4]

Materials:

-

Dry 5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a gas outlet

-

Nitrogen inlet

-

Dry nitromethane

-

Anhydrous aluminum chloride

-

Powdered succinic acid

-

Propionyl chloride

-

Brine

-

Toluene

-

Decolorizing carbon

Procedure:

-

Charge the flask with 500 mL of dry nitromethane and begin stirring under a nitrogen atmosphere.

-

Carefully add 1000 g of anhydrous aluminum chloride, followed by an additional 500 mL of dry nitromethane.

-

Once the mixture has cooled to room temperature, introduce 295 g of powdered succinic acid in portions over 1.5 hours. Caution: This reaction evolves a large volume of hydrogen chloride gas.

-

Stir the mixture for 2 hours.

-

Add 650 mL of propionyl chloride dropwise over 30 minutes.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and pour it onto 4 L of crushed ice.

-

Cool the precipitated brown solid in an ice bath and collect it by filtration.

-

Wash the solid with 250 mL of brine and 250 mL of cold toluene.

-

Dissolve the crude product in 7 L of boiling water containing 20 g of decolorizing carbon and filter while hot.

-

Concentrate the filtrate to a volume of 5 L and cool in an ice bath.

-

Collect the crystals by suction filtration and air-dry to yield this compound.[4]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Protocol (General)

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy (ATR method):

-

Sample Preparation: Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Biological Activity and Applications

This compound is a valuable building block in organic synthesis. It has been utilized in the synthesis of various natural products and pharmacologically active molecules.[8] Notably, it has been employed as a tool to investigate changes in cell signaling induced by deoxycholic acid (DCA), a secondary bile acid implicated in pathological conditions.[8][10] Deoxycholic acid has been shown to activate the β-catenin signaling pathway, which can promote colon cancer cell growth and invasiveness.[1][11] While the precise interaction of this compound within this pathway is a subject of ongoing research, its use in these studies highlights its relevance in drug development and chemical biology.

Caption: Role of this compound in studying DCA signaling.

Safety and Handling

This compound is a combustible solid and should be handled with care. It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[12] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2][9][12]

Conclusion

This compound is a compound of significant interest due to its structural features and its utility as a synthetic intermediate. Its physicochemical properties are largely dictated by the presence of the diketone functionality and the resulting keto-enol tautomerism. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

- 1. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. homework.study.com [homework.study.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 765-69-5 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.ch [fishersci.ch]

The Chemistry of 2-Methyl-1,3-cyclopentanedione: A Technical Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-cyclopentanedione is a versatile cyclic β-dicarbonyl compound that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the acidic proton at the C2 position and the two carbonyl groups, govern its reactivity, making it a valuable precursor for the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data summaries, and detailed mechanistic diagrams.

Core Reactivity and Enolate Formation

The chemical behavior of this compound is dominated by the acidity of the proton at the C2 position, which is flanked by two electron-withdrawing carbonyl groups. This structural arrangement facilitates the formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a potent nucleophile and is the key reactive intermediate in many of the reactions discussed in this guide. The enolate can exist in different resonance forms, allowing it to react at either the carbon or oxygen atoms, leading to C-alkylation/acylation or O-alkylation/acylation, respectively.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. One common and scalable approach involves the intramolecular cyclization of a δ-ketoester.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This procedure is adapted from a method reported in Organic Syntheses.

Materials:

-

Succinic acid

-

Propionyl chloride

-

Anhydrous aluminum chloride

-

Dry nitromethane

-

Toluene

-

Brine

-

Decolorizing carbon

Procedure:

-

A dry, 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser is charged with 500 mL of dry nitromethane.

-

With stirring, 1000 g of anhydrous aluminum chloride is added, followed by an additional 500 mL of dry nitromethane.

-

After the mixture cools to room temperature, 295 g of powdered succinic acid is added in portions over 1.5 hours. Caution: This reaction evolves a large volume of hydrogen chloride gas and should be performed in a well-ventilated fume hood.

-

The mixture is stirred for 2 hours.

-

Propionyl chloride (650 mL) is added dropwise over 30 minutes.

-

The reaction mixture is heated to reflux for 2 hours, then cooled and poured onto 4 L of crushed ice.

-

The precipitated brown solid is collected by filtration, washed with 250 mL of brine and 250 mL of cold toluene.

-

The solid is dissolved in 7 L of boiling water containing 20 g of decolorizing carbon and filtered while hot.

-

The filtrate is concentrated to a volume of 5 L and cooled in an ice bath.

-

The resulting crystals are collected by suction filtration and air-dried to yield this compound.

Quantitative Data:

| Starting Materials | Product | Yield | Reference |

| Succinic acid, Propionyl chloride, Aluminum chloride | This compound | 63-69% | [1] |

| 1,3-Cyclopentanedione, tert-butyl peroxybenzoate | This compound | 68% | [2] |

Key Reactions and Mechanisms

Alkylation: The Challenge of C- vs. O-Alkylation

The alkylation of the enolate of this compound is a fundamental carbon-carbon bond-forming reaction. However, a significant challenge is controlling the regioselectivity between C-alkylation and O-alkylation.[3] The outcome is influenced by several factors, including the nature of the alkylating agent, the counterion of the enolate, and the solvent.[4][5] With unactivated sp3 electrophiles, O-alkylation is often the predominant pathway.[6]

To achieve selective C-alkylation with unactivated alkyl halides, a common strategy involves the use of a hydrazone derivative. This approach modifies the electronic properties of the enolate intermediate, favoring the desired C-alkylation.

Caption: C- vs. O-alkylation pathways of this compound.

Materials:

-

This compound

-

N,N-Dimethylhydrazine

-

Potassium hydride (KH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Unactivated alkyl halide (e.g., 1-iodooctane)

Procedure:

-

Hydrazone Formation: this compound is reacted with N,N-dimethylhydrazine in a suitable solvent (e.g., ethanol) with catalytic acid to form the corresponding ketodimethyl hydrazone.

-

Deprotonation: A suspension of potassium hydride in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of the hydrazone in THF is added dropwise. The mixture is then warmed to 0 °C and stirred for several hours.

-

Alkylation: The reaction is re-cooled to -78 °C, and the unactivated alkyl halide is added dropwise. The reaction is allowed to slowly warm to room temperature.

-

Hydrolysis: The resulting alkylated hydrazone is hydrolyzed back to the ketone, for example, by treatment with aqueous acid or an oxidative method, to yield the 2,2-dialkyl-1,3-cyclopentanedione.

Quantitative Data:

| Substrate | Electrophile | Product | Yield | Reference |

| 2-Methyl-1,3-cyclohexanedione hydrazone | 1-Iodooctane | 2-Methyl-2-octyl-1,3-cyclohexanedione | High | [6] |

Acylation

Acylation of this compound introduces an acyl group at the C2 position, leading to the formation of a triketone. This reaction typically proceeds via the enolate, which acts as a nucleophile towards an acylating agent like an acid chloride or anhydride (B1165640).

Caption: General mechanism for the acylation of this compound.

This protocol is adapted from a procedure for the acylation of isopropenyl acetate (B1210297).

Materials:

-

Isopropenyl acetate

-

Succinic anhydride

-

Anhydrous aluminum chloride

-

Anhydrous 1,2-dichloroethane (B1671644)

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

A mixture of succinic anhydride and anhydrous aluminum chloride in anhydrous 1,2-dichloroethane is stirred vigorously at room temperature.

-

Isopropenyl acetate is added rapidly. The reaction is exothermic.

-

The mixture is refluxed for 15 minutes.

-

The hot reaction mixture is poured into a stirred mixture of hydrochloric acid and ice.

-

After vigorous stirring, the organic phase is separated.

-

The aqueous phase is extracted with dichloromethane.

-

The combined organic phases are extracted with aqueous sodium bicarbonate solution.

-

The bicarbonate extracts are acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected and can be purified by recrystallization.

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| Isopropenyl acetate | 2-Acetyl-1,3-cyclopentanedione | 27-30% | [2] |

Michael Addition

The enolate of this compound is an excellent Michael donor and readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis.

References

- 1. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

The Nucleophilic Reactivity of 2-Methyl-1,3-cyclopentanedione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclopentanedione is a versatile cyclic β-diketone that serves as a pivotal building block in organic synthesis, most notably in the construction of steroidal frameworks and other complex natural products. Its reactivity is dominated by the acidic α-proton and the two electrophilic carbonyl carbons, making it a prime substrate for a wide array of nucleophilic reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including carbon, nitrogen, and sulfur-based reagents. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by the interplay between its keto and enol tautomers. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the proton at the C2 position, facilitating the formation of a resonance-stabilized enolate anion in the presence of a base. This enolate is a soft nucleophile, with electron density distributed between the α-carbon and the oxygen atoms.

Consequently, the reactions of this compound with electrophiles can occur at either the carbon (C-alkylation/acylation) or the oxygen (O-alkylation/acylation) of the enolate. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the counter-ion of the base, the solvent, and the temperature.

Reactions with Carbon Nucleophiles

The reaction of this compound with carbon nucleophiles is fundamental to the construction of complex carbon skeletons.

Michael Addition

The conjugate addition of the this compound enolate to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of its synthetic utility. This reaction is the first step in the widely employed Robinson annulation sequence for the formation of six-membered rings.

Experimental Protocol: Michael Addition with Methyl Vinyl Ketone

This protocol is adapted from a procedure published in Organic Syntheses.

-

Materials:

-

This compound

-

Methyl vinyl ketone

-

Deionized water

-

Glacial acetic acid

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

A 1.0-L, three-necked, round-bottomed flask equipped with a condenser, magnetic stirring bar, and thermometer is charged with 112.1 g (1.0 mol) of this compound, 230 mL of deionized water, and 3.0 mL of glacial acetic acid.

-

To this mixture, 140 mL (1.72 mol) of methyl vinyl ketone is added.

-

The reaction vessel is shielded from light, and the system is placed under a slight positive pressure of nitrogen.

-

The flask is placed in an oil bath, and the temperature is raised to 70°C.

-

The reaction is monitored by gas chromatography until complete (typically 1–2 hours).

-

The mixture is cooled, transferred to a separatory funnel, and extracted with 500 mL and then two 100-mL portions of dichloromethane.

-

The combined organic extracts are washed with 500 mL and then 100 mL of saturated brine.

-

The combined brine wash is extracted with a further two 100-mL portions of dichloromethane.

-

The total dichloromethane extract is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed on a rotary evaporator at 45°C to yield 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione as an orange oil (yields are typically high, approaching 100%).

-

Table 1: Michael Addition of this compound with α,β-Unsaturated Ketones

| Michael Acceptor | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Methyl vinyl ketone | Acetic acid (catalytic) | Water | 70 | >95 |

| 3-Buten-2-one | Sodium ethoxide | Ethanol | Reflux | High |

| Aryl-substituted enones | Base | Various | Various | Good-High |

Knoevenagel Condensation

This compound can undergo Knoevenagel condensation with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated diones. This reaction involves the nucleophilic addition of the enolate to the carbonyl group, followed by dehydration.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (B42025)

This is a generalized protocol based on standard procedures for Knoevenagel condensations.

-

Materials:

-

This compound

-

Benzaldehyde

-

Dichloromethane

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and toluene (20 mL).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Table 2: Knoevenagel Condensation of this compound with Aldehydes

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | Piperidine | Toluene | Reflux | Good |

| Furfural | Pyrrolidine | Ethanol | Reflux | Good-High |

Reactions with Nitrogen Nucleophiles

Enamine and Enaminone Formation

Primary and secondary amines react with this compound to form enamines and β-enaminones, respectively. These reactions typically require the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of a Morpholine (B109124) Enaminone of this compound

This is a representative protocol.

-

Materials:

-

This compound

-

Morpholine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (10 mmol) in toluene (50 mL).

-

Add morpholine (12 mmol) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the collection of water.

-

After no more water is collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Table 3: Reaction of this compound with Amines

| Amine | Product Type | Conditions | Yield (%) |

| Morpholine | Enaminone | Toluene, p-TsOH, reflux (azeotropic removal of water) | Good-High |

| Pyrrolidine | Enaminone | Benzene, reflux (azeotropic removal of water) | Good-High |

| Aniline | Enaminone | Ethanol, reflux | Moderate-Good |

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical method for the synthesis of pyrazoles. This compound can be employed in this reaction to produce substituted pyrazole (B372694) derivatives.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol is adapted from the synthesis of 3,5-dimethylpyrazole.

-

Materials:

-

This compound

-

Hydrazine hydrate (B1144303)

-

Glacial acetic acid

-

Water

-

-

Procedure:

-

In a reaction flask, dissolve this compound (10 mmol) in water.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate (10 mmol) dropwise, maintaining the reaction temperature below 50°C.

-

After the addition is complete, maintain the temperature at 50°C for 3 hours.

-

Cool the reaction mixture to 10°C to induce crystallization.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Reactions with Sulfur Nucleophiles

Thiols can act as nucleophiles and add to the carbonyl groups of this compound or participate in Michael additions to its α,β-unsaturated derivatives.

General Considerations for Thiol Addition:

The reaction of thiols with this compound can be catalyzed by both acids and bases. The choice of catalyst can influence the reaction pathway and product distribution. In the case of α,β-unsaturated derivatives of this compound, thiols readily undergo Michael addition to the β-carbon.

Table 4: Thiol Addition to this compound Derivatives

| Substrate | Thiol | Catalyst/Conditions | Product Type | Yield (%) |

| 2-Methyl-2-(propenoyl)-1,3-cyclopentanedione | Ethanethiol | Base (e.g., Et3N) | Michael Adduct | Good |

| 2-Benzylidene-2-methyl-1,3-cyclopentanedione | Thiophenol | Lewis acid | Michael Adduct | Good-High |

C- vs. O-Alkylation: A Matter of Selectivity

The ambident nature of the enolate of this compound allows for either C- or O-alkylation. The outcome of this competition is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory.

-

C-Alkylation: Favored by soft electrophiles (e.g., alkyl iodides) and in protic solvents. The carbon center of the enolate is a soft nucleophile.

-

O-Alkylation: Favored by hard electrophiles (e.g., silyl (B83357) chlorides, alkyl sulfates) and in polar aprotic solvents. The oxygen center is a hard nucleophile.

The choice of the counter-ion of the base also plays a role; smaller, more coordinating cations like Li⁺ tend to favor C-alkylation, while larger, less coordinating cations like K⁺ can favor O-alkylation.

Table 5: Regioselectivity in the Alkylation of this compound

| Alkylating Agent | Conditions | Major Product |

| Iodomethane | NaH, THF | C-alkylation |

| Benzyl bromide | K2CO3, Acetone | C-alkylation |

| Chlorotrimethylsilane | Triethylamine, DMF | O-silylation |

| Diethyl sulfate | K2CO3, DMF | O-alkylation |

Visualizing Reaction Pathways and Workflows

Robinson Annulation Pathway

The Robinson annulation is a classic example of a tandem reaction involving this compound.

Experimental Workflow for Enamine Synthesis

A typical laboratory workflow for the synthesis of an enamine from this compound.

C- vs. O-Alkylation Decision Pathway

A logical diagram illustrating the factors influencing the regioselectivity of alkylation.

Solubility Profile of 2-Methyl-1,3-cyclopentanedione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-1,3-cyclopentanedione (CAS No. 765-69-5) is a cyclic dione (B5365651) with a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1] Its structure, featuring two carbonyl groups and a methyl substituent on a five-membered ring, makes it a versatile building block in organic synthesis. It is notably used as a key intermediate in the total synthesis of steroids.[2] The compound is also utilized in the flavor and fragrance industry.[3] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

-

General Organic Solvents: It is described as being generally soluble in organic solvents like ethanol (B145695) and ether.[4]

-

Methanol (B129727): The compound is soluble in methanol, with one source noting it is soluble in hot methanol to the point of "almost transparency".[3][5][6]

-

Dimethyl Sulfoxide (DMSO): A 10 mM solution in DMSO is commercially available, indicating its solubility in this solvent at that concentration.[2]

-

Water: There is a mention of it being soluble in water.[3]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in a comprehensive range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Toluene | |||||

| Hexane | |||||

| Acetonitrile | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be determined using several established methods. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation. Two common methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.[7][8][9]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours.

-

Separation: The undissolved solid is allowed to settle, and a known volume of the clear, saturated supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the solution can be filtered through a syringe filter compatible with the solvent.

-

Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying: The solvent is removed by evaporation. This can be done at ambient pressure in a fume hood or under reduced pressure using a rotary evaporator. The remaining solid residue is then dried to a constant weight in an oven at a temperature below the compound's melting point (the melting point of this compound is 212-215 °C[5]).

-

Weighing: The container with the dried solute is weighed.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

UV-Visible Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Visible range and is particularly useful for determining the solubility of compounds with low solubility.[10][11][12]

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: After filtration of the saturated solution, a known volume of the clear supernatant is accurately diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the solvent is calculated by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or spectroscopic method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While qualitative data indicates that this compound is soluble in common polar organic solvents, a significant gap exists in the publicly available quantitative solubility data. This guide provides researchers and drug development professionals with the necessary background and detailed experimental protocols to determine these crucial physical properties. The presented methodologies, particularly the gravimetric and spectroscopic approaches, offer reliable means to generate the quantitative data required for optimizing synthetic processes, purification, and formulation development involving this important chemical intermediate.

References

- 1. This compound | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy this compound (EVT-305830) | 765-69-5 [evitachem.com]

- 5. This compound | 765-69-5 [chemicalbook.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

2-Methyl-1,3-cyclopentanedione stability under acidic and basic conditions

An In-depth Technical Guide to the Stability of 2-Methyl-1,3-cyclopentanedione under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific stability data in published literature, this document outlines hypothesized degradation pathways under acidic and basic conditions based on established chemical principles for β-dicarbonyl compounds. Furthermore, it presents detailed, robust experimental protocols for conducting a forced degradation study to empirically determine the stability profile of this molecule. These protocols are designed to meet the rigorous standards of the pharmaceutical industry and regulatory bodies. This guide serves as a practical framework for researchers and drug development professionals to assess the stability, identify potential degradants, and establish a stability-indicating analytical method for this compound.

Introduction to this compound

This compound (CAS 765-69-5) is a cyclic β-diketone with the molecular formula C₆H₈O₂.[1][2] Its structure, featuring two carbonyl groups separated by a methylene (B1212753) group within a five-membered ring, makes it a versatile building block in organic synthesis. A key feature of β-dicarbonyl compounds is their existence in a tautomeric equilibrium between the diketo and enol forms. The acidic nature of the α-proton between the two carbonyl groups facilitates the formation of a resonance-stabilized enolate ion, which is central to its reactivity.[3] Understanding the stability of this compound under various pH conditions is critical for its use in drug substance synthesis, formulation development, and for ensuring the safety and efficacy of the final drug product.

Theoretical Stability and Hypothesized Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its β-dicarbonyl moiety. Both acidic and basic conditions are expected to catalyze its degradation, primarily through ring-opening reactions.

Stability Under Acidic Conditions

Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water, which can lead to the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the opening of the cyclopentane (B165970) ring. This type of reaction is a form of acid-catalyzed hydrolysis.

Caption: Hypothesized acid-catalyzed hydrolysis pathway.

Stability Under Basic Conditions

In the presence of a strong base, this compound is expected to be susceptible to a retro-Claisen type reaction. The base can abstract the acidic α-proton to form an enolate. Subsequent nucleophilic attack by a hydroxide (B78521) ion on one of the carbonyl carbons can form a tetrahedral intermediate, which then collapses, leading to the cleavage of a C-C bond and ring opening. A potential subsequent reaction under harsh basic conditions could be a Favorskii-type rearrangement if a halogen were present at the alpha position, leading to ring contraction, though this is not a direct degradation pathway for the parent molecule.[4][5][6][7]

Caption: Hypothesized base-catalyzed degradation pathway.

Proposed Experimental Protocols for Forced Degradation Study

To empirically determine the stability of this compound, a comprehensive forced degradation study is necessary.[6][8][9][10][11][12] This involves subjecting the compound to a range of stress conditions more severe than standard storage conditions to accelerate degradation.

Caption: Workflow for a forced degradation study.

Materials and Reagents

-

This compound (Reference Standard)

-

Hydrochloric Acid (HCl), ACS Grade

-

Sodium Hydroxide (NaOH), ACS Grade

-

Hydrogen Peroxide (H₂O₂), 30%

-

Acetonitrile (B52724) (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Water, HPLC Grade or Milli-Q

-

Phosphoric Acid, ACS Grade

-

Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) for NMR analysis

Protocol for Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared. This stock solution is then subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

-

Acidic Hydrolysis :

-

Mix the stock solution with 0.1 M and 1 M HCl.

-

Maintain samples at room temperature (25°C) and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the samples with an equivalent amount and concentration of NaOH before HPLC analysis.[6][8]

-

-

Basic Hydrolysis :

-

Mix the stock solution with 0.1 M and 1 M NaOH.

-

Maintain samples at room temperature (25°C) and a lower elevated temperature (e.g., 40°C) due to expected higher lability.

-

Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount and concentration of HCl before HPLC analysis.[6][8]

-

Proposed Analytical Methodology

A reverse-phase HPLC method with UV detection is the standard for quantifying the parent compound and separating its degradation products.[2][14][15][16]

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined via UV scan (likely 254 nm or λmax) |

This method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unequivocal structural elucidation of unknown degradation products.[4][5][7]

-

Sample Isolation : If degradation products are present in sufficient quantity, they can be isolated using preparative HPLC.

-

Sample Preparation : Dissolve the isolated degradant (or a concentrated mixture if isolation is not feasible) in a suitable deuterated solvent (e.g., 1-10 mg in 0.6-0.7 mL). The solution must be free of particulate matter.[17][18][19][20]

-

Analysis : Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to determine the complete chemical structure of the degradant.

Presentation of Stability Data

The quantitative data generated from the forced degradation study should be summarized in a clear, tabular format to allow for easy comparison and analysis.

Table 1: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | Number of Degradants Detected | Major Degradant Peak (RT, min) |

| 0.1 M HCl | 24 | 60 | 92.5 | 1 | 8.7 |

| 1 M HCl | 8 | 60 | 85.1 | 2 | 8.7, 10.2 |

| 0.1 M NaOH | 8 | 40 | 88.3 | 1 | 9.5 |

| 1 M NaOH | 2 | 40 | 75.6 | 3 | 9.5, 11.1, 12.4 |

| H₂O | 48 | 60 | 99.1 | 0 | - |

Note: The data presented in this table is purely illustrative and must be determined experimentally.

Conclusion

While this compound is generally stable under neutral conditions, it is theoretically susceptible to degradation via ring-opening hydrolysis under both acidic and basic conditions. The provided experimental framework offers a robust methodology for systematically investigating its stability profile. Performing these forced degradation studies is an indispensable step in the drug development process. The resulting data will enable the identification of critical stability liabilities, the elucidation of degradation pathways, and the development and validation of a stability-indicating analytical method essential for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this important synthetic intermediate.

References

- 1. color | Graphviz [graphviz.org]

- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 6. asianjpr.com [asianjpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmadekho.com [pharmadekho.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sgs.com [sgs.com]

- 14. certara.com [certara.com]

- 15. nebiolab.com [nebiolab.com]

- 16. academic.oup.com [academic.oup.com]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. organomation.com [organomation.com]

- 19. sites.bu.edu [sites.bu.edu]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

The Synthesis of 2-Methyl-1,3-cyclopentanedione: A Technical Guide

Abstract

2-Methyl-1,3-cyclopentanedione is a pivotal intermediate in the field of organic synthesis, most notably for its role in the total synthesis of steroids and other natural products.[1][2] Its structural motif is a valuable building block for constructing complex molecular architectures. This guide provides an in-depth review of the historical development and key methodologies for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data, and visualized reaction pathways to facilitate a comprehensive understanding of the core synthetic strategies.

Introduction: A Historical Perspective

The importance of this compound as a synthetic intermediate has driven the development of numerous preparative methods over the years. Early approaches were often multi-step and laborious, limiting the compound's accessibility. A significant advancement came with the development of more direct and efficient routes, which allowed for its production on an industrial scale.[3] This guide focuses on three prominent and historically significant methods that provide practical access to this important compound.

Key Synthesis Methodologies

This section details the core synthetic strategies for preparing this compound, providing reaction diagrams, step-by-step experimental protocols, and quantitative data for each.

Method 1: Acylation-Cyclization of Succinic Acid

First reported by Schick, Lehmann, and Hilgetag, this method represents a highly efficient, one-step approach to synthesize large quantities of this compound from inexpensive starting materials.[3] The reaction proceeds via a Friedel-Crafts-type acylation of a succinic acid-aluminum chloride complex with propionyl chloride, followed by an intramolecular cyclization.

References

Spectroscopic Data and Experimental Protocols for 2-Methyl-1,3-cyclopentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-cyclopentanedione (CAS No. 765-69-5), a key intermediate in the synthesis of steroids and other natural products.[1][2] The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Multiplet | 4H | -CH₂-CH₂- |

| ~1.1 | Doublet | 3H | -CH₃ |

| ~2.5 | Quartet | 1H | -CH- |

Note: The exact chemical shifts can vary depending on the solvent used. A common solvent for this compound is DMSO-d6.[3]

¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type |

| ~215 | C=O |

| ~50 | CH |

| ~35 | CH₂ |

| ~10 | CH₃ |

Note: The data presented is based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (alkane) |

Note: Spectra can be obtained using techniques such as KBr wafer or Attenuated Total Reflectance (ATR).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular Ion)[4][5] |

| 84 | Medium | [M - CO]⁺ |

| 56 | High | [M - 2CO]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Note: The fragmentation pattern is typically obtained using Electron Ionization (EI).[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[7]

-

Tube Filling: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film [11]

Materials:

-

This compound (~50 mg)

-

Volatile solvent (e.g., methylene (B1212753) chloride or acetone)

-

Salt plates (NaCl or KBr)

-

Pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[11]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate. Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

This compound

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatograph (GC) inlet.[6]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[12]

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, charged fragments and neutral species.[6]

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]

-

Detection: The separated ions are detected by an electron multiplier or other detector. The signal is amplified and recorded.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows in spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Step-by-step workflow for conducting an NMR experiment.

References

- 1. This compound | 765-69-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound(765-69-5) 1H NMR [m.chemicalbook.com]

- 4. This compound | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Cyclopentanedione, 2-methyl- [webbook.nist.gov]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

role of 2-Methyl-1,3-cyclopentanedione as a building block in organic synthesis

An In-depth Technical Guide to 2-Methyl-1,3-cyclopentanedione as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction